4-Fluoro-3-iodo-1H-indazole-6-carbonitrile
Overview
Description
4-Fluoro-3-iodo-1H-indazole-6-carbonitrile is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 4th position, an iodine atom at the 3rd position, and a carbonitrile group at the 6th position on the indazole ring. The molecular formula is C8H3FIN3, and it has a molecular weight of 287.03 g/mol .
Mechanism of Action
- However, indazole-containing heterocyclic compounds, like 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, have been studied for their medicinal applications. They are known to interact with various cellular components, including kinases and receptors .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available indazole derivatives.
Fluorination: The fluorine atom is introduced at the 4th position using fluorinating agents such as Selectfluor.
Nitrile Group Introduction: The carbonitrile group is introduced at the 6th position through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes to achieve high yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indazole derivatives.
Reduction: Primary amines.
Substitution: Functionalized indazole derivatives with various substituents replacing the halogen atoms.
Scientific Research Applications
4-Fluoro-3-iodo-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
3-Iodo-1H-indazole-6-carbonitrile: Lacks the fluorine atom at the 4th position.
4-Fluoro-1H-indazole-6-carbonitrile: Lacks the iodine atom at the 3rd position.
4-Fluoro-3-chloro-1H-indazole-6-carbonitrile: Contains a chlorine atom instead of iodine at the 3rd position.
Uniqueness: 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct electronic and steric properties. This dual halogenation enhances its reactivity and binding characteristics, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-fluoro-3-iodo-2H-indazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FIN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQGAAULVMSHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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